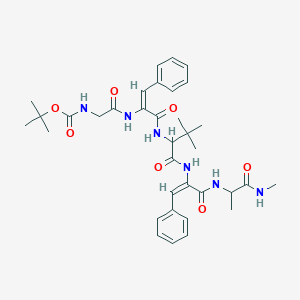

Boc-gdfldfa-nhme

Beschreibung

Boc-gdfldfa-nhme is a synthetic peptide derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a methyl ester (nhme) terminus. The Boc group is commonly used in solid-phase peptide synthesis (SPPS) to shield reactive amine functionalities, while the methyl ester terminus improves solubility in organic solvents like N,N-dimethylformamide (DMF) .

Synthesis protocols for analogous peptides often employ coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases like N-methylmorpholine (NMM) in DMF . For example, tripeptides like H-Met-Met-Met-OH are synthesized via stepwise coupling under inert conditions, with final deprotection using trifluoroacetic acid (TFA) . This compound likely follows similar methodologies, though optimization of reaction times (e.g., ~1.3 hours at 75°C) and solvent choices may vary .

Eigenschaften

CAS-Nummer |

141695-65-0 |

|---|---|

Molekularformel |

C35H46N6O7 |

Molekulargewicht |

662.8 g/mol |

IUPAC-Name |

tert-butyl N-[2-[[(E)-3-[[3,3-dimethyl-1-[[(E)-3-[[1-(methylamino)-1-oxopropan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-1-oxobutan-2-yl]amino]-3-oxo-1-phenylprop-1-en-2-yl]amino]-2-oxoethyl]carbamate |

InChI |

InChI=1S/C35H46N6O7/c1-22(29(43)36-8)38-30(44)26(20-24-17-13-10-14-18-24)40-32(46)28(34(2,3)4)41-31(45)25(19-23-15-11-9-12-16-23)39-27(42)21-37-33(47)48-35(5,6)7/h9-20,22,28H,21H2,1-8H3,(H,36,43)(H,37,47)(H,38,44)(H,39,42)(H,40,46)(H,41,45)/b25-19+,26-20+ |

InChI-Schlüssel |

XRACTWAKUBGPLX-FQHZWJPGSA-N |

SMILES |

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Isomerische SMILES |

CC(C(=O)NC)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C(C(C)(C)C)NC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)CNC(=O)OC(C)(C)C |

Kanonische SMILES |

CC(C(=O)NC)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C(C(C)(C)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C |

Sequenz |

GXXXA |

Synonyme |

(1,1-dimethylethoxy)carbonyl-glycyl-delta-phenylalanyl-leucyl-delta-phenylalanyl-N-methylalaninamide Boc-GdFLdFA-NHMe Boc-Gly-delta-Phe-Leu-delta-Phe-Ala-NHCH3 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally or Functionally Similar Compounds

Physicochemical Properties

The table below compares Boc-gdfldfa-nhme (inferred properties) with structurally related boronic acid derivatives and peptides from literature:

*Estimated based on analogous peptides and synthesis protocols.

Key Observations:

- Lipophilicity : this compound exhibits higher Log P values compared to polar tripeptides like H-Met-Met-Met-OH, attributed to its protective groups and methyl ester terminus .

- Solubility : Unlike boronic acids (e.g., CAS 1046861-20-4), which have low aqueous solubility, this compound is designed for solubility in DMF, a solvent critical for SPPS but increasingly replaced due to toxicity concerns .

- Synthetic Complexity : The compound’s synthetic accessibility score (~2.07) aligns with boronic acid derivatives, reflecting challenges in coupling and purification steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.